1,2-Dichloro-3,5-difluorobenzene
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Overview
Description
1,2-Dichloro-3,5-difluorobenzene: is an organic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,5-difluorobenzene can be synthesized through various methods. One common method involves the halogenation of benzene derivatives. For instance, starting from 1,3-dichloro-2-fluorobenzene, further fluorination can be achieved using fluorinating agents under controlled conditions . Another method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the second fluorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effects of chlorine and fluorine, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the compound more susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under elevated temperatures and pressures.
Major Products:
Electrophilic Aromatic Substitution: Products include further halogenated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives where nucleophiles replace chlorine or fluorine atoms.
Scientific Research Applications
1,2-Dichloro-3,5-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dichloro-3,5-difluorobenzene involves its interaction with various molecular targets. The electron-withdrawing effects of chlorine and fluorine atoms influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, potentially inhibiting or modifying their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dichlorobenzene: Similar in structure but lacks fluorine atoms, making it less reactive in nucleophilic aromatic substitution.
1,2-Difluorobenzene: Lacks chlorine atoms, resulting in different reactivity and applications.
1,3-Dichloro-2-fluorobenzene: Another isomer with different substitution patterns, leading to varied chemical properties.
Uniqueness: 1,2-Dichloro-3,5-difluorobenzene is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
1,2-dichloro-3,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSMWQAAYSGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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